molecular formula C7H3FIN3O2 B1326393 6-Fluoro-3-iodo-4-nitro-1H-indazole CAS No. 885522-71-4

6-Fluoro-3-iodo-4-nitro-1H-indazole

Cat. No. B1326393
M. Wt: 307.02 g/mol
InChI Key: IYFJIWZQSMZCML-UHFFFAOYSA-N
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Description

The compound "6-Fluoro-3-iodo-4-nitro-1H-indazole" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar indazole derivatives. For instance, indazoles are a class of heterocyclic compounds that have been studied for various applications, including energetic materials for rocket propulsion and pharmaceuticals .

Synthesis Analysis

The synthesis of indazole derivatives can involve multiple steps, including oxidation, nitration, decarboxylation, and fluorination reactions. Paper describes a four-step process to synthesize a 1,2,4-triazole with nitrofurazanyl and fluorodinitromethyl groups, which suggests that a similar approach might be applicable for synthesizing the compound , with appropriate modifications to introduce the iodine and nitro groups at the desired positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using X-ray crystallography, as demonstrated in paper , where the structure of a fluorinated stilbazole was elucidated. This technique could potentially be used to determine the molecular structure of "6-Fluoro-3-iodo-4-nitro-1H-indazole" as well, providing detailed information about its geometry and electronic configuration.

Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions, including those with nitroaryl derivatives. Paper discusses the reaction of NH-indazoles with nitroaryl compounds, leading to the formation of benzotriazole-N-oxides. This indicates that "6-Fluoro-3-iodo-4-nitro-1H-indazole" might also participate in similar reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as density and energy content, are important for their potential applications. As mentioned in paper , the density and energy content of a triazole derivative were determined, which could be relevant for the evaluation of "6-Fluoro-3-iodo-4-nitro-1H-indazole" in the context of energetic materials. Additionally, the planarity and crystallization behavior of fluorinated stilbazoles, as reported in paper , could provide insights into the solid-state properties of similar fluorinated indazole compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Unusual Formation of Benzotriazole-N-oxides : A study on the reaction of N-unsubstituted indazoles with nitroaryl derivatives revealed the unusual formation of benzotriazole-N-oxides, indicating a novel reaction pathway and potential applications in synthetic organic chemistry (Alkorta et al., 2013).

  • Development of Biheteroaryl Fluorophores : Research demonstrated the synthesis of donor-acceptor-type biheteroaryl fluorophores via oxidative C-H/C-H cross-coupling, showcasing the potential for creating new fluorophores with tunable emissions, which could be used in imaging and as optical sensors (Cheng et al., 2016).

Biological Importance

  • Synthesis of 2-Azetidinone Derivatives : A study synthesized a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones and evaluated them for antibacterial, antifungal, antitubercular, and anti-inflammatory activities, demonstrating the potential of indazole derivatives in developing new therapeutic agents (Samadhiya et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, such as “6-Fluoro-3-iodo-4-nitro-1H-indazole”, is of strategic importance .

properties

IUPAC Name

6-fluoro-3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJIWZQSMZCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646391
Record name 6-Fluoro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-iodo-4-nitro-1H-indazole

CAS RN

885522-71-4
Record name 6-Fluoro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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